5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;dihydrochloride
CAS No.:
Cat. No.: VC17875087
Molecular Formula: C10H13Cl2N3
Molecular Weight: 246.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13Cl2N3 |
|---|---|
| Molecular Weight | 246.13 g/mol |
| IUPAC Name | 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;dihydrochloride |
| Standard InChI | InChI=1S/C10H11N3.2ClH/c1-2-8-7-3-5-11-6-9(7)13-10(8)12-4-1;;/h1-2,4,11H,3,5-6H2,(H,12,13);2*1H |
| Standard InChI Key | PFLLRXSWHQYCMD-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2=C1C3=C(N2)N=CC=C3.Cl.Cl |
Introduction
The compound 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene; dihydrochloride is a complex organic molecule featuring a unique tricyclic structure with nitrogen heteroatoms. This compound belongs to a class of molecules known for their potential biological activities, including interactions with various biological targets due to their structural complexity.
Synthesis Methods
While specific synthesis methods for 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene; dihydrochloride are not detailed, compounds with similar structures are often synthesized through multi-step procedures involving cyclization reactions and functional group modifications.
Related Compounds and Their Activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume